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Compound of Interest

Compound Name: 0SI1-296

Cat. No.: B12378203

Introduction

Linsitinib (formerly known as OSI-906) is a potent and selective dual inhibitor of the insulin-like
growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] As a key component of
the IGF signaling pathway, which is crucial for cell growth, proliferation, and survival, IGF-1R is
a validated target in oncology.[2][4] Overexpression of IGF-1R and its ligands is observed in
numerous human cancers, and signaling through this pathway has been implicated in
resistance to various anti-cancer therapies.[2] Linsitinib exerts its anti-tumor effects by blocking
the autophosphorylation of IGF-1R and IR, thereby inhibiting downstream signaling cascades
such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to cell cycle arrest and
apoptosis.[1][4][5]

Mechanism of Action

Linsitinib is an ATP-competitive inhibitor that binds to the kinase domain of both IGF-1R and IR.
[6][7] This binding prevents the auto-phosphorylation of the receptors upon ligand binding (IGF-
1, IGF-2, or insulin), which is the critical first step in activating the downstream signaling
pathways. The inhibition of IGF-1R and IR phosphorylation subsequently blocks the activation
of key signaling molecules, including Akt and ERK1/2, which are central to cell proliferation and
survival.[1][5] Studies have shown that linsitinib can fully inhibit both IR and IGF-1R
phosphorylation at a concentration of 1 pM.[1]
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Table 1: In Vitro Anti-proliferative Activity of Linsitinib (OSI-906) in Various Cancer Cell Lines

IC50/EC50

Treatment

Cell Line Cancer Type . Reference
(nM) Duration

A4-Fuk Not Specified 0.02806 3 days [1]

KS-1 Not Specified 0.03835 3 days [1]

TE-11 Not Specified 0.07822 3 days [1]
Adrenocortical

H295R _ 0.15 6 days [8]
Carcinoma
Adrenocortical

HAC15 _ 0.029 6 days [8]
Carcinoma

Colorectal
Colorectal -

Cancer Cell 0.021-0.810 Not Specified [1]

) Cancer

Lines

Non-Small-Cell
Non-Small-Cell -

Lung Cancer 0.021 - 0.810 Not Specified [1]

Lines

Lung Cancer

Table 2: Apoptotic Effects of Linsitinib (OSI-906) in Cancer Cell Lines
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. Cancer Concentrati  Treatment Observed
Cell Line . Reference
Type on Duration Effect
+6.24 relative
IGF-1R , _
) B 31,612.5 increase in
expressing Not Specified 24 hours [4117]
) ng/mL Caspase-3/7
cell line o
activity
+6.68 relative
IGF-1R _ _
) N increase in
expressing Not Specified 63,225 ng/mL 24 hours 41071
) Caspase-3/7
cell line o
activity
+5.53 relative
TSH-R _ _
) N 31,612.5 increase in
expressing Not Specified 24 hours 41071
) ng/mL Caspase-3/7
cell line o
activity
+5.75 relative
TSH-R , _
_ - increase in
expressing Not Specified 63,225 ng/mL 24 hours [4107]
) Caspase-3/7
cell line .
activity
Colorectal
Colorectal N » Increased
Cancer Not Specified  Not Specified ) [9]
Cancer apoptosis
Xenografts
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Caption: Linsitinib (OSI-906) signaling pathway inhibition.

Experimental Protocols
Cell Proliferation Assay (MTS-based)

This protocol is adapted from a method used to assess the inhibitory effect of Linsitinib on cell
proliferation.[7]

Materials:

IGF-1R or TSH-R expressing cells

Complete cell culture medium

Trypsin-EDTA

96-well cell culture plates

Linsitinib (OSI-906)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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o Plate reader capable of measuring absorbance at 490 nm
Procedure:
o Cell Seeding:
o Culture cells to at least 80% confluency.
o Detach cells using Trypsin-EDTA and neutralize with complete medium.

o Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in
fresh medium.

o Count the cells and adjust the concentration to seed 5,000 - 10,000 cells per well in a 96-
well plate.

o Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
e Drug Treatment:
o Prepare serial dilutions of Linsitinib in culture medium at the desired concentrations.

o After 24 hours of incubation, carefully remove the medium from the wells and replace it
with 100 uL of the medium containing the different concentrations of Linsitinib. Include
vehicle-treated (DMSO) and untreated controls.

o Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 3-day
incubation is common for determining 1C50 values.[1]

e MTS Assay:
o After the treatment period, add 20 pL of MTS reagent to each well.

o Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is
apparent.

o Measure the absorbance at 490 nm using a microplate reader.
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o Data Analysis:
o Subtract the average absorbance of the blank wells (medium only) from all other values.

o Calculate the percentage of cell viability for each treatment group relative to the vehicle-

treated control.

o Plot the percentage of viability against the log of the Linsitinib concentration to determine
the IC50 value.
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Caption: Workflow for cell proliferation assay.
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Apoptosis Assay (Annexin V/PI Staining by Flow
Cytometry)

This protocol provides a general framework for assessing apoptosis induced by Linsitinib using
Annexin V and Propidium lodide (PI) staining followed by flow cytometry analysis.

Materials:

Cells of interest

o 6-well plates or T25 flasks

e Linsitinib (OSI-906)

¢ Phosphate-Buffered Saline (PBS)

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
Binding Buffer)

e Flow cytometer
Procedure:
e Cell Seeding and Treatment:
o Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

o Treat the cells with the desired concentrations of Linsitinib for a specified duration (e.g., 24
hours).[7] Include vehicle-treated and untreated controls.

o Cell Harvesting:

o After treatment, collect both the floating and adherent cells. Aspirate the medium
(containing floating cells) into a centrifuge tube.

o Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

o Combine the detached cells with the previously collected medium.
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o Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
o Discard the supernatant and wash the cell pellet twice with cold PBS.
e Staining:

o Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x
1076 cells/mL.

o Transfer 100 pL of the cell suspension (1 x 1075 cells) to a flow cytometry tube.

o Add 5 pL of Annexin V-FITC and 5 uL of Propidium lodide to the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

o Add 400 pL of 1X Binding Buffer to each tube.

e Flow Cytometry Analysis:

o Analyze the samples on a flow cytometer within one hour of staining.

o Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and
gates.

o Acquire data for at least 10,000 events per sample.

o Data Interpretation:

o

Annexin V-negative/Pl-negative: Live cells

[¢]

Annexin V-positive/Pl-negative: Early apoptotic cells

o

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

[e]

Annexin V-negative/Pl-positive: Necrotic cells

Western Blot Analysis for Signaling Pathway Inhibition
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This protocol outlines the steps to assess the effect of Linsitinib on the phosphorylation of key
signaling proteins like IGF-1R, Akt, and ERK.

Materials:

e Cells of interest

o 6-well plates or 10 cm dishes

e Linsitinib (OSI-906)

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

o Transfer apparatus and buffer

o PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-
ERK, and a loading control like GAPDH or 3-actin)

o HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Treatment and Lysis:

o Seed cells and treat with Linsitinib for the desired time (e.g., 2 hours for signaling pathway
analysis).[10]
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[e]

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.

o

Scrape the cells and collect the lysate.

[¢]

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell
debris.

[¢]

Collect the supernatant containing the protein extract.

e Protein Quantification:
o Determine the protein concentration of each lysate using a BCA assay.
e SDS-PAGE and Transfer:

o Normalize the protein amounts for all samples and prepare them for loading by adding
Laemmli buffer and boiling.

o Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
e Immunoblotting:

o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at
4°C with gentle agitation.[11]

o Wash the membrane three times with TBST.

o Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.
o Detection:

o Apply the chemiluminescent substrate to the membrane.
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o Capture the signal using an imaging system.
e Analysis:

o Quantify the band intensities and normalize the levels of phosphorylated proteins to the
total protein levels. Compare the treated samples to the controls.
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Caption: Workflow for Western Blot analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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